molecular formula C11H18N2O3 B1477545 2-cyano-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2097984-22-8

2-cyano-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No. B1477545
CAS RN: 2097984-22-8
M. Wt: 226.27 g/mol
InChI Key: QHRSHGFOXRCQCZ-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide, also known as CEMET, is an organic compound that is used in a variety of applications for its unique properties. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. CEMET is also used as a reagent in the synthesis of other compounds, such as polymers and surfactants. This compound has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

Antimicrobial Applications

A study by Shams et al. (2011) involved the synthesis of novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective azo (hydrazone) counterpart dyes based on conjugate enaminones and/or enaminonitrile moieties, including structures related to the specified compound. These dyes showed significant antimicrobial activity against most tested organisms, indicating their potential in developing new antimicrobial agents for textile finishing (Shams et al., 2011).

Dye Synthesis for Textile Applications

The research highlighted by Shams et al. (2011) also demonstrated the application of synthesized dyes in the dyeing of nylon, acetate, and polyester fabrics, revealing their spectral characteristics and fastness properties. This suggests their potential use in textile industry applications, emphasizing the versatility of chemical compounds in enhancing the functional attributes of fabrics through novel dye synthesis (Shams et al., 2011).

Coordination Complexes and Antioxidant Activity

Another study explored the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, revealing their significant antioxidant activity. This research underscores the importance of such compounds in developing materials with potential health benefits and applications in the field of biochemistry and molecular pharmacology (Chkirate et al., 2019).

Antitumor Activity

Albratty et al. (2017) investigated the antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, showcasing the potential of such compounds in the development of new anticancer drugs. This research highlights the therapeutic potential of structurally complex molecules in targeting various cancer cell lines (Albratty et al., 2017).

properties

IUPAC Name

2-cyano-N-(2-methoxyethyl)-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-15-9-6-13(11(14)2-5-12)10-3-7-16-8-4-10/h10H,2-4,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRSHGFOXRCQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(C1CCOCC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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